Leucine, 4,5-dihydroxy- (9CI)
Description
Leucine, 4,5-dihydroxy- (9CI) (CAS: 105817-05-8) is a hydroxylated derivative of the branched-chain amino acid (BCAA) leucine. Its structure features hydroxyl groups at the 4 and 5 positions on the carbon chain (Figure 1), distinguishing it from canonical leucine (2-amino-4-methylpentanoic acid) . While canonical leucine is critical in protein synthesis and mTOR signaling, hydroxylated derivatives like 4,5-dihydroxy-leucine may play specialized roles in oxidative stress responses or niche metabolic pathways .
Properties
CAS No. |
105817-05-8 |
|---|---|
Molecular Formula |
C6H13NO4 |
Synonyms |
Leucine, 4,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Branched-Chain Amino Acids (BCAAs) and Derivatives
(a) Canonical Leucine (L-Leucine)
- Structure: 2-amino-4-methylpentanoic acid.
- Key Differences : Lacks hydroxyl groups at positions 4 and 5.
- Role : Essential for protein synthesis, muscle metabolism, and mTOR activation.
(b) 3-Hydroxy-4-Methyl-L-Leucine Monohydrate (CAS: 212757-13-6)
- Structure : Hydroxyl group at position 3 and methyl group at position 4 .
- Comparison : Distinct hydroxylation pattern alters solubility and metabolic fate compared to 4,5-dihydroxy-leucine.
(c) N-Acetylglycyl-L-Leucine (CAS: 29852-55-9)
Dihydroxy-Substituted Compounds
(a) 4,5-Dihydroxy-2,3-Pentanedione (CAS: 142937-55-1)
- Structure: Non-amino acid diketone with hydroxyl groups at positions 4 and 5 .
(b) 3,4-Dihydroxyaryl Derivatives
- Activity : 3,4-Dihydroxy-substituted compounds exhibit higher antibacterial activity (e.g., against B. subtilis and C. albicans) compared to 2,4- or 2,5-dihydroxy analogs .
- Relevance : The position of hydroxyl groups critically impacts bioactivity, suggesting that 4,5-dihydroxy-leucine’s hydroxylation pattern may confer unique interactions in biological systems.
Metabolic Context
(a) Leucine, Isoleucine, and Valine Metabolites
- Role : Hydroxylated BCAA metabolites are linked to asthma treatment responses, with dihydroxy fatty acids and BCAA derivatives showing statistically significant associations in metabolomic studies .
- Differentiation: Unlike dihydroxy fatty acids (e.g., dihydroxy-octadecenoic acid), 4,5-dihydroxy-leucine retains amino acid functionality, enabling integration into peptide synthesis or specialized signaling pathways.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Hydroxyl Positions | Molecular Weight | Key Function/Activity |
|---|---|---|---|---|---|
| Leucine, 4,5-dihydroxy- (9CI) | 105817-05-8 | C₆H₁₃NO₄ | 4, 5 | 163.17 g/mol | Potential metabolic signaling |
| L-Leucine | 61-90-5 | C₆H₁₃NO₂ | None | 131.17 g/mol | Protein synthesis, mTOR |
| 3-Hydroxy-4-Methyl-L-Leucine | 212757-13-6 | C₇H₁₅NO₃ | 3 | 161.20 g/mol | Modified solubility |
| 4,5-Dihydroxy-2,3-Pentanedione | 142937-55-1 | C₅H₈O₄ | 4, 5 | 132.11 g/mol | Oxidative stability |
Key Research Findings
Hydroxylation Position Matters : The 3,4-dihydroxy configuration in aryl compounds enhances antibacterial activity, suggesting that 4,5-dihydroxy-leucine’s hydroxylation may similarly optimize interactions with biological targets .
Metabolic Significance : Hydroxylated BCAAs, including 4,5-dihydroxy-leucine, are enriched in metabolomic profiles of asthma patients responding to biologics, highlighting their clinical relevance .
Structural Uniqueness: Unlike non-amino acid dihydroxy compounds (e.g., pentanedione derivatives), 4,5-dihydroxy-leucine retains amino acid functionality, enabling dual roles in metabolism and peptide chemistry .
Q & A
Q. What are the optimal synthetic routes for Leucine, 4,5-dihydroxy- (9CI), considering its reactive dihydroxy groups?
Methodological Answer: Synthesis should prioritize protecting the 4,5-dihydroxy groups to prevent unwanted oxidation or side reactions. Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers as protecting agents due to their stability under basic/acidic conditions . Solvent selection (e.g., anhydrous DMF or THF) and catalysts (e.g., palladium on carbon for hydrogenolysis) should align with the protecting group strategy. Post-synthesis, validate purity via HPLC coupled with mass spectrometry (LC-MS) and compare retention times to standards .
Q. Which spectroscopic techniques are most effective for characterizing the structure of Leucine, 4,5-dihydroxy- (9CI)?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to identify hydroxyl protons (δ 1.5–5.0 ppm) and carbons adjacent to oxygen. 2D NMR (COSY, HSQC) resolves stereochemistry .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm) and carboxyl (1700–1750 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., ) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the biochemical activity of Leucine, 4,5-dihydroxy- (9CI) across different studies?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability. Include positive/negative controls (e.g., known enzyme inhibitors) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding variables (e.g., solvent effects on activity) .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and reconcile discrepancies .
Q. What in silico methods are suitable for predicting the interactions of Leucine, 4,5-dihydroxy- (9CI) with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize docking scores (< -7.0 kcal/mol) and hydrogen-bond interactions with catalytic residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer mechanisms in redox-active enzymes (e.g., oxidoreductases) .
Data Management & Reproducibility
Q. How should researchers curate and share data on Leucine, 4,5-dihydroxy- (9CI) to ensure reproducibility?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Use Chemotion ELN to document synthesis protocols, raw spectra, and assay data with timestamps .
- Repositories : Deposit datasets in RADAR4Chem or nmrXiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata (e.g., NMR solvent, spectrometer frequency) .
- Version Control : Track changes in experimental parameters using GitLab or GitHub .
Publication & Peer Review
Q. What are the best practices for presenting structural and activity data of Leucine, 4,5-dihydroxy- (9CI) in manuscripts?
Methodological Answer:
- Figures : Highlight 3D molecular interactions in PyMOL or ChimeraX. Avoid overcrowding tables with redundant data (e.g., report only statistically significant IC values) .
- Supplementary Information : Provide raw NMR/FID files, crystallographic data (CIF), and computational input files .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and justify sample sizes to avoid "too ambitious" critiques .
Interdisciplinary Approaches
Q. How can researchers integrate multiple methodologies to study Leucine, 4,5-dihydroxy- (9CI)’s role in metabolic pathways?
Methodological Answer:
- Multi-Omics : Combine transcriptomics (RNA-Seq) and metabolomics (LC-MS/MS) to map pathway perturbations in model organisms .
- Kinetic Modeling : Use COPASI or MATLAB to simulate enzyme kinetics and predict flux changes under varying substrate concentrations .
- Cross-Validation : Correlate in vitro results with in vivo imaging (e.g., PET scans) in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
